molecular formula C10H7F3N2O2 B13048228 1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid

Cat. No.: B13048228
M. Wt: 244.17 g/mol
InChI Key: OKVDYKHHALOZKV-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and trifluoromethyl positions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation, cancer, or microbial growth.

    Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-indazole-5-carboxylic acid
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the position of the trifluoromethyl and carboxylic acid groups.
  • Unique Properties: 1-Methyl-5-(trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)indazole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c1-15-7-3-2-5(10(11,12)13)4-6(7)8(14-15)9(16)17/h2-4H,1H3,(H,16,17)

InChI Key

OKVDYKHHALOZKV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)C(=O)O

Origin of Product

United States

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